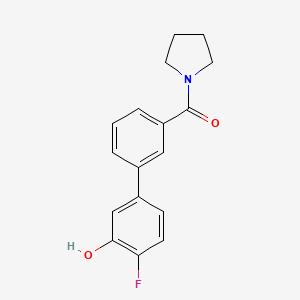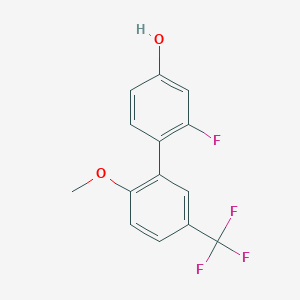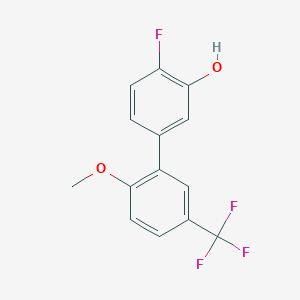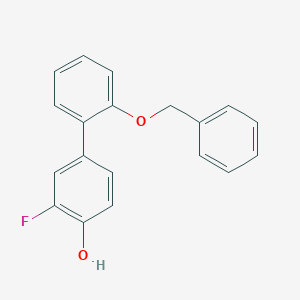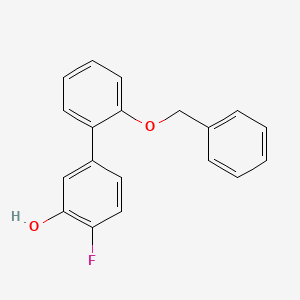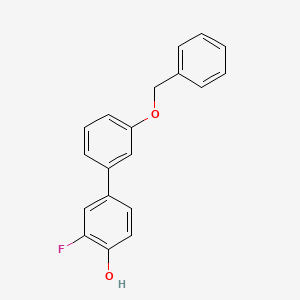
4-(3-Benzyloxyphenyl)-3-fluorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Benzyloxyphenyl)-3-fluorophenol (95%) is a compound of interest in the scientific community due to its potential applications in a wide range of fields, including research in the areas of chemistry, biochemistry, and medicine. This compound has seen increased attention in recent years due to its unique properties and potential to be used in a variety of scientific experiments.
科学研究应用
4-(3-Benzyloxyphenyl)-3-fluorophenol (95%) has been studied for its potential applications in a variety of scientific fields, including chemistry, biochemistry, and medicine. This compound has been used as a reagent in a variety of organic synthesis reactions, as a starting material for the synthesis of other compounds, and as a tool for studying the mechanism of action of other compounds. In addition, this compound has been studied for its potential use as a pharmaceutical agent, as it has been shown to possess anti-inflammatory, anti-fungal, and anti-bacterial properties.
作用机制
The mechanism of action of 4-(3-Benzyloxyphenyl)-3-fluorophenol (95%) is not fully understood, however, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory compounds, such as prostaglandins. By inhibiting the activity of COX-2, 4-(3-Benzyloxyphenyl)-3-fluorophenol (95%) is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Benzyloxyphenyl)-3-fluorophenol (95%) are not fully understood, however, it has been shown to possess anti-inflammatory, anti-fungal, and anti-bacterial properties. In addition, this compound has been studied for its potential use as a pharmaceutical agent, as it has been shown to possess anti-inflammatory, anti-fungal, and anti-bacterial properties.
实验室实验的优点和局限性
The use of 4-(3-Benzyloxyphenyl)-3-fluorophenol (95%) in laboratory experiments has several advantages and limitations. One advantage of using this compound is its relatively low cost and availability. Additionally, this compound can be synthesized in a variety of ways and is relatively easy to work with. However, there are some limitations to using this compound in laboratory experiments. One limitation is that it is a highly reactive compound and can form side products when not handled properly. Additionally, this compound may be toxic if not handled properly, and therefore must be handled with caution.
未来方向
There are a number of potential future directions for the use of 4-(3-Benzyloxyphenyl)-3-fluorophenol (95%). One potential direction is the development of pharmaceutical agents based on this compound. Additionally, this compound could be used to study the mechanism of action of other compounds, as well as to develop new synthesis methods for organic compounds. Furthermore, this compound could be used to study the biochemical and physiological effects of other compounds, as well as to develop new therapeutic agents for the treatment of diseases. Finally, this compound could be used to develop new methods for the synthesis of other compounds, such as those used in the production of pharmaceuticals.
合成方法
4-(3-Benzyloxyphenyl)-3-fluorophenol (95%) can be synthesized through a variety of methods, including the use of a Grignard reagent and an aldehyde. The Grignard reagent is reacted with an aldehyde in the presence of a base, such as potassium carbonate, to form an intermediate product. This intermediate product is then treated with a fluorinating agent, such as trifluoromethanesulfonic anhydride, to form the desired product. The reaction is typically carried out in a dry, anhydrous environment to prevent the formation of side products.
属性
IUPAC Name |
3-fluoro-4-(3-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO2/c20-19-12-16(21)9-10-18(19)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZKCXDVKYVLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684576 |
Source


|
| Record name | 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-78-2 |
Source


|
| Record name | 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


